molecular formula C14H13Cl2N3O3S B2846868 2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide CAS No. 941929-37-9

2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide

Cat. No. B2846868
CAS RN: 941929-37-9
M. Wt: 374.24
InChI Key: IVQLPRYVKRWYBO-UHFFFAOYSA-N
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Description

The compound “2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and also includes a dichlorophenoxy group and an acetamido group. These types of structures are often seen in various pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the acetamido group could potentially undergo hydrolysis, and the dichlorophenoxy group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research in synthetic chemistry has led to the development of compounds with potential antimicrobial activities. For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities have been reported, indicating the interest in chlorophenoxy-based compounds for potential antimicrobial applications (Patel & Shaikh, 2011).

Dielectric Studies and Molecular Interactions

Dielectric studies of H-bonded complexes of formamide and acetamide with substituted phenols, including 2,4-dichlorophenol, have been conducted to understand the molecular interactions and the role of such compounds in forming hydrogen-bonded complexes (Malathi, Sabesan, & Krishnan, 2004).

Mechanism of Action

Target of Action

The primary target of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-ethylthiazole-4-carboxamide and its derivatives is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with the COX-2 enzyme, selectively inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme and disrupting the arachidonic acid pathway, the compound reduces the production of prostaglandins, key mediators of inflammation . This can alleviate symptoms associated with inflammatory conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment . Additionally, the compound’s stability and degradation can be influenced by various environmental conditions, such as temperature and the presence of other chemicals

properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-ethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-2-17-13(21)10-7-23-14(18-10)19-12(20)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQLPRYVKRWYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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